(R)-N-Boc-2-aminocyclohexanone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(R)-N-Boc-2-aminocyclohexanone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(R)-N-Boc-2-aminocyclohexanone , with the IUPAC name tert-butyl (1R)-2-oxocyclohexylcarbamate, is a valuable chiral building block in organic synthesis. Its rigid cyclohexanone framework, featuring a stereochemically defined N-Boc protected amine at the C-2 position, makes it a crucial intermediate in the construction of complex, stereochemically defined molecules, particularly in the realm of pharmaceutical development. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug discovery and development.
Physicochemical and Spectroscopic Data
(R)-N-Boc-2-aminocyclohexanone is a white to off-white solid. While detailed experimental spectroscopic data is not widely published, typical spectral characteristics can be predicted based on its structure.
| Property | Value | Source |
| CAS Number | 149524-64-1 | N/A |
| Molecular Formula | C₁₁H₁₉NO₃ | N/A |
| Molecular Weight | 213.27 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Predicted ¹H NMR | δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 1.6-2.5 (m, 8H, cyclohexyl-H), 4.0-4.2 (m, 1H, CH-NHBoc), 5.0-5.2 (br s, 1H, NH) | N/A |
| Predicted ¹³C NMR | δ (ppm): 24.0, 27.5, 32.0, 42.0 (cyclohexyl-CH₂), 28.3 (C(CH₃)₃), 55.0 (CH-NHBoc), 80.0 (C(CH₃)₃), 155.0 (C=O, Boc), 208.0 (C=O, cyclohexanone) | N/A |
| Predicted IR (cm⁻¹) | ~3350 (N-H stretch), ~1715 (C=O stretch, ketone), ~1685 (C=O stretch, carbamate) | N/A |
Enantioselective Synthesis: Experimental Protocols
The enantioselective synthesis of (R)-N-Boc-2-aminocyclohexanone is crucial for its application in asymmetric synthesis. While various methods exist for the synthesis of related aminocyclohexanones, a common and effective strategy for obtaining the desired (R)-enantiomer involves the oxidation of a chiral amino alcohol precursor.
Protocol 1: Oxidation of (1R,2R)-N-Boc-2-aminocyclohexanol
This protocol outlines the synthesis of (R)-N-Boc-2-aminocyclohexanone starting from the commercially available chiral amino alcohol, (1R,2R)-trans-N-Boc-2-aminocyclohexanol.
Materials:
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(1R,2R)-trans-N-Boc-2-aminocyclohexanol
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Dess-Martin Periodinane (DMP)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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Dissolve (1R,2R)-trans-N-Boc-2-aminocyclohexanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
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Stir the biphasic mixture vigorously until the solid dissolves.
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Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (R)-N-Boc-2-aminocyclohexanone as a white solid.
Applications in Drug Discovery and Development
(R)-N-Boc-2-aminocyclohexanone serves as a key chiral intermediate in the synthesis of a variety of biologically active molecules. Its constrained cyclic structure and the presence of a modifiable ketone and a protected amine allow for the construction of complex molecular architectures with precise stereochemical control.
Synthesis of Chiral Ligands and Catalysts
The aminocyclohexanone core is instrumental in the preparation of chiral ligands for asymmetric catalysis. The rigid conformational nature of the cyclohexane ring provides a stable scaffold for orienting coordinating groups, which can effectively control the stereochemical outcome of metal-catalyzed reactions.
Precursor for Bioactive Molecules
While specific examples directly utilizing (R)-N-Boc-2-aminocyclohexanone are not extensively documented in publicly available literature, its structural motif is found in various bioactive compounds. The corresponding (S)-enantiomer and other isomers are known intermediates in the synthesis of, for example, kinase inhibitors and other therapeutic agents. The (R)-enantiomer is expected to have similar utility in accessing stereoisomers of these drug candidates, which is critical for structure-activity relationship (SAR) studies and the development of more potent and selective drugs.
For instance, aminocyclohexanone derivatives are key components in the synthesis of certain inhibitors of Bruton's tyrosine kinase (BTK), which are important in the treatment of various cancers and autoimmune disorders. The stereochemistry at the amino-substituted carbon is often crucial for potent and selective inhibition.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific published data detailing the direct interaction of (R)-N-Boc-2-aminocyclohexanone with biological signaling pathways or its intrinsic biological activity. Its primary role is that of a synthetic intermediate. The biological activity of the final molecules derived from this building block will be dependent on the specific modifications and the overall structure of the synthesized compound.
Conclusion
(R)-N-Boc-2-aminocyclohexanone is a strategically important chiral building block for the synthesis of complex, enantiomerically pure molecules. Its utility in the construction of chiral ligands and as a precursor for bioactive compounds, particularly in the area of kinase inhibitor development, underscores its significance for researchers in both academia and the pharmaceutical industry. The provided synthetic protocol offers a reliable method for its preparation, enabling further exploration of its potential in asymmetric synthesis and drug discovery. Future research focusing on the direct biological evaluation of this and related aminocyclohexanone derivatives could unveil novel therapeutic applications.
